N-(1-pyridin-4-ylethyl)cyclohexanamine
Overview
Description
N-(1-pyridin-4-ylethyl)cyclohexanamine is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. It is a member of the phenethylamine family and is structurally similar to amphetamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyridin-4-ylethyl)cyclohexanamine typically involves the reaction of cyclohexanone with 4-pyridyl ethylamine under reductive amination conditions. The process generally requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-pyridin-4-ylethyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: The major products are often ketones or carboxylic acids.
Reduction: The primary product is the fully reduced amine.
Substitution: The products depend on the substituent introduced, such as alkylated or sulfonated derivatives.
Scientific Research Applications
N-(1-pyridin-4-ylethyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-pyridin-4-ylethyl)cyclohexanamine exerts its effects involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may modulate the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Structurally similar but lacks the cyclohexane ring.
Amphetamine: Similar in structure but has different pharmacological properties.
Cyclohexylamine: Lacks the pyridine ring but shares the cyclohexane moiety.
Uniqueness
N-(1-pyridin-4-ylethyl)cyclohexanamine is unique due to its combined structural features of a pyridine ring and a cyclohexane moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOSUGBBZLQCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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